![molecular formula C13H14O2 B2759782 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1824312-63-1](/img/structure/B2759782.png)
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the flow photochemical addition of propellane to diacetyl , which allows the construction of the bicyclo[1.1.1]pentane (BCP) core. This process can be scaled up to produce multigram quantities of the compound. Additionally, the haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid consists of a bicyclo[1.1.1]pentane core with a carboxylic acid group attached. The p-Tolyl substituent (a para-tolyl group) is positioned on the bicyclo[1.1.1]pentane ring system .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including esterification, amidation, and substitution reactions. These reactions allow the modification of the BCP-containing building blocks for medicinal chemistry purposes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Studies
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid and related compounds have been synthesized and explored in various studies. For example, Thirumoorthi and Adsool (2016) developed a metal-free homolytic aromatic alkylation protocol for synthesizing 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing its application as a probe in biological studies (Thirumoorthi & Adsool, 2016).
Acidic Properties and Substituent Effects
The acidic properties of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including those similar to 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, have been extensively studied. Wiberg (2002) investigated the acidity of various substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the substituent effects on their acidity (Wiberg, 2002).
Bridgehead-Bridgehead Interactions
Adcock et al. (1999) explored the manifestations of bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system. They prepared a series of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids and studied their reactivity, shedding light on the electronic effects through the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).
Synthesis of Amino Acids and Ligands
Filosa et al. (2009) designed and synthesized novel bicyclo[1.1.1]pentane-based omega-acidic amino acids, evaluating them as glutamate receptor ligands. This study highlights the potential application of bicyclo[1.1.1]pentane derivatives in the field of neurotransmitter receptor research (Filosa et al., 2009).
Bicyclo[1.1.1]pentane as Bioisosteres
Bicyclo[1.1.1]pentanes have been identified as effective bioisosteres for various groups, such as aromatic rings and alkynes. Hughes et al. (2019) discussed a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, demonstrating their utility in drug design (Hughes et al., 2019).
properties
IUPAC Name |
3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQJDUYIUBGAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Citations
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